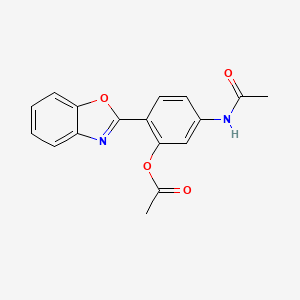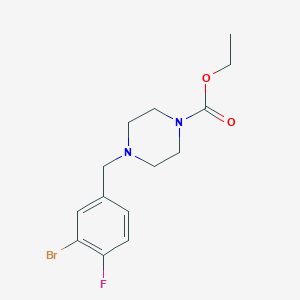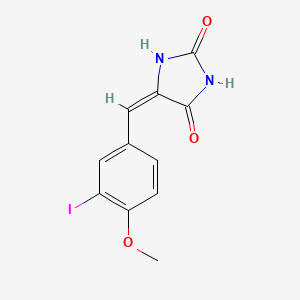![molecular formula C12H10ClN3O2S B5848130 N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. It was first identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in cancer cells. CP-31398 has since been shown to have a range of biochemical and physiological effects, and is currently being investigated for its potential as a therapeutic agent.
Wirkmechanismus
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide works by binding to the DNA-binding domain of mutant p53 proteins, thereby restoring their ability to activate target genes involved in cell cycle arrest, apoptosis, and DNA repair. This leads to the induction of cell death in cancer cells and the inhibition of tumor growth. This compound has also been shown to inhibit the activity of several oncogenic proteins, including MDM2, Akt, and NF-κB, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to induce the expression of several p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of several oncogenic proteins, including MDM2, Akt, and NF-κB, which are involved in cell survival and proliferation. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to activate the immune system, making it a potential immunotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also soluble in organic solvents such as DMSO, which makes it easy to prepare stock solutions for in vitro experiments. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one limitation of this compound is that it has poor pharmacokinetic properties, which may limit its effectiveness in vivo. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. One area of research is the development of more potent and selective analogs of this compound that have better pharmacokinetic properties and fewer off-target effects. Another area of research is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine its potential as a combination therapy. Finally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent for cancer patients.
Synthesemethoden
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The exact synthesis method is not disclosed in the literature due to intellectual property concerns. However, it is known that the final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to restore the function of mutant p53 proteins, which are found in over 50% of all human cancers. This compound has also been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of tumor cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-3-1-2-4-9(8)15-11(18)7-19-12-14-6-5-10(17)16-12/h1-6H,7H2,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCUMOKCXBAQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)

![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)
![3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5848126.png)

